N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-3-nitrobenzamide
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Overview
Description
N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7300^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-3-nitrobenzamide is a complex organic compound characterized by its unique tricyclic structure containing sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-3-nitrobenzamide typically involves multi-step organic reactions. The process begins with the formation of the tricyclic core, followed by the introduction of the nitrobenzamide group. Common reagents used in these reactions include thionyl chloride, amines, and nitro compounds. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the stability of intermediates and the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the tricyclic structure can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzamide moiety.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are common.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.
Scientific Research Applications
N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-3-nitrobenzamide involves its interaction with specific molecular targets. The nitrobenzamide group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The sulfur and nitrogen atoms in the tricyclic core may also play a role in binding to metal ions or other biomolecules, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0,2,6]dodeca-1,4,6,8,11-pentaen-4-amine
- 11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0,2,6]dodeca-1,4,6,8,10-pentaen-4-amine
Uniqueness
N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-3-nitrobenzamide is unique due to the presence of the nitrobenzamide group, which imparts distinct chemical and biological properties. The combination of sulfur and nitrogen atoms in the tricyclic structure also contributes to its uniqueness, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4O3S2/c1-8-17-11-5-6-12-14(13(11)24-8)25-16(18-12)19-15(21)9-3-2-4-10(7-9)20(22)23/h2-7H,1H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEWHFWJCRXQHGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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